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molecular formula C10H19N3O3 B1352119 Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate CAS No. 411238-88-5

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Cat. No. B1352119
M. Wt: 229.28 g/mol
InChI Key: HFMHEXPZANOFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367679B2

Procedure details

A solution of 1-tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate (1.00 equiv.) and hydrazine (excess of 50% aq. solution) in ethanol (0.2 M final conc.) is heated to reflux. After the reaction is deemed complete, the reaction mixture is cooled to rt and partially concentrated. The resulting mixture is diluted with EtOAc, and the resulting organics are washed with water and brine, dried (sodium sulfate) and concentrated in vacuo to afford the title compound i-13a.
Name
1-tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1([C:14]([O-:16])=O)[CH2:6][CH2:5][N:4]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:3]1.[NH2:17][NH2:18]>C(O)C>[NH:17]([C:14]([CH:2]1[CH2:6][CH2:5][N:4]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:3]1)=[O:16])[NH2:18]

Inputs

Step One
Name
1-tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CN(CC1)C(=O)OC(C)(C)C)C(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated
ADDITION
Type
ADDITION
Details
The resulting mixture is diluted with EtOAc
WASH
Type
WASH
Details
the resulting organics are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(N)C(=O)C1CN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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